![molecular formula C7H5BrN2 B105606 4-bromo-1H-pyrrolo[2,3-b]pyridine CAS No. 348640-06-2](/img/structure/B105606.png)

4-bromo-1H-pyrrolo[2,3-b]pyridine

概要

説明

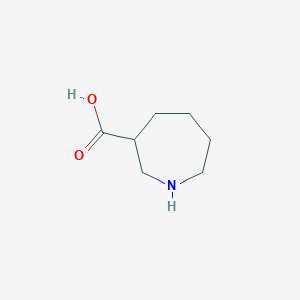

4-Bromo-1H-pyrrolo[2,3-b]pyridine, also known as 4-BP, is a heterocyclic aromatic compound that is structurally related to pyridine. It is a widely used building block in organic synthesis and has been employed in a variety of medicinal and pharmaceutical applications. 4-BP has also been used in the synthesis of various heterocyclic compounds and as a starting material for the synthesis of other biologically active compounds.

科学的研究の応用

Synthesis of Natural Alkaloids

The compound 4-bromo-1H-pyrrolo[2,3-b]pyridine plays a critical role in the synthesis of natural alkaloids. For instance, its derivative, 3-bromo-2-(bromomethyl)-4-methoxypyrrolo[2,3-b]pyridine, is used to synthesize the pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine derivative, which is a key intermediate in the total synthesis of the natural alkaloid variolin B. This approach involves the installation of the pyrimidine moiety, hydrolysis, and decarboxylation to create the advanced intermediate for variolin B synthesis. Additionally, this compound has been used in the new total synthesis of variolin B by selective and sequential C-N, C-C, and C-O palladium-mediated functionalization (Baeza et al., 2010).

Fischer Cyclization in Heterocycle Synthesis

The 5-bromo-1H-pyrrolo[2,3-b]pyridine framework, a variant of this compound, is synthesized using Fischer indole cyclization in polyphosphoric acid. This method provides a pathway to construct the 5-bromo-7-azaindole scaffold with various substituents, demonstrating the versatility of this compound in synthesizing complex heterocycles (Alekseyev et al., 2015).

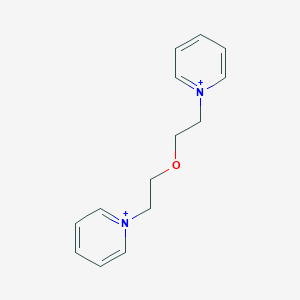

Study of Rearrangement and Derivatives

Research on this compound derivatives shows their potential in various rearrangements and syntheses. For example, studies on 4,5,6,7-tetrahydro-4-hydroxyiminoisoxazolo[2,3-a]pyridinium salts and their rearrangement into derivatives of pyrrolo[3,2-b]pyridin-2-one provide insights into the compound's versatility in organic synthesis and rearrangement mechanisms (Jones & Phipps, 1974).

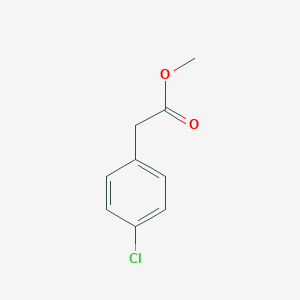

Building Blocks in Drug Discovery

The regioselective bromination of thieno[2,3-b]pyridine, leading to 4-bromothieno[2,3-b]pyridine, demonstrates the application of this compound in drug discovery. The resulting compound serves as a valuable building block for further synthesis and development in medicinal chemistry (Lucas et al., 2015).

作用機序

Target of Action

4-Bromo-7-azaindole, also known as 4-bromo-1H-pyrrolo[2,3-b]pyridine or MFCD08272233, is primarily targeted towards Casein Kinase 1 (CK1) . CK1 is a family of serine/threonine protein kinases that play a crucial role in various cellular processes, including cell cycle progression and circadian rhythm regulation .

Mode of Action

The compound interacts with its target, CK1, by inhibiting its activity . This inhibition occurs when 4-Bromo-7-azaindole binds to the ATP-binding pocket of CK1, thereby preventing the phosphorylation of certain proteins .

Biochemical Pathways

The inhibition of CK1 by 4-Bromo-7-azaindole affects the circadian clock-associated genes and proteins. Specifically, it decreases the expression of four dawn- and morning-phased clock-associated genes: CIRCADIAN CLOCK-ASSOCIATED 1 (CCA1), LATE ELONGATED HYPOCOTYL (LHY), PSEUDO-RESPONSE REGULATOR 9 (PRR9), and PRR7 . Concurrently, it increases the amounts of PRR5 and TIMING OF CAB EXPRESSION 1 (TOC1) proteins, which are transcriptional repressors of CCA1, LHY, PRR9, and PRR7 .

Pharmacokinetics

They can modulate and finely tune target binding and ADME-tox properties .

Result of Action

The result of 4-Bromo-7-azaindole’s action is the lengthening of the circadian period of Arabidopsis thaliana . This is due to the accumulation of PRR5 and TOC1 proteins, which repress the expression of certain clock-associated genes .

Action Environment

The action, efficacy, and stability of 4-Bromo-7-azaindole can be influenced by environmental factors. For instance, the circadian clock, which the compound affects, remains relatively constant in spite of environmental fluctuations, such as temperature change . .

生化学分析

Biochemical Properties

4-Bromo-7-azaindole is a stable compound with a high stability and moderate solubility in common organic solvents . It serves as a valuable building block in the synthesis of various biologically active molecules . It has potential as an anticancer and antimicrobial agent . Additionally, 4-Bromo-7-azaindole is crucial for the synthesis of substituted azaindole products, which have diverse biological activities . It is also used in the synthesis of tyrosine kinase inhibitors .

Cellular Effects

It is known that azaindole derivatives, a class to which 4-Bromo-7-azaindole belongs, have been recognized as privileged structures in biological process modulation, in medicinal chemistry and drug discovery programs . They exhibit significant biological activities and have contributed to the generation of new therapeutic agents .

Molecular Mechanism

It is known that azaindole derivatives have been used as kinase inhibitors . An analysis of their mode of binding based on X-ray crystallography data gives structural insights for the design of more potent and selective inhibitors .

Temporal Effects in Laboratory Settings

4-Bromo-7-azaindole is a stable compound with a high stability under normal conditions . It is a solid, crystalline substance with a melting point of approximately 178-183°C . It has a moderate solubility in common organic solvents such as ethanol, methanol, and dichloromethane .

Metabolic Pathways

Azaindole derivatives have been recognized as privileged structures in biological process modulation, in medicinal chemistry and drug discovery programs .

Transport and Distribution

It is known that it is a stable compound with a high stability and moderate solubility in common organic solvents .

Subcellular Localization

It is known that azaindole derivatives have been recognized as privileged structures in biological process modulation, in medicinal chemistry and drug discovery programs .

特性

IUPAC Name |

4-bromo-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEZHTYOQWQEBLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=CC(=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624173 | |

| Record name | 4-Bromo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

348640-06-2 | |

| Record name | 4-Bromo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1H-pyrrolo[2,3-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

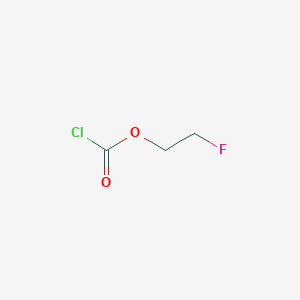

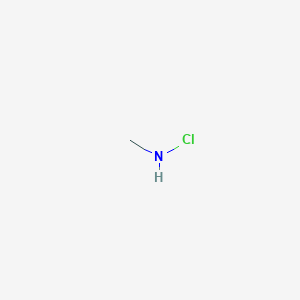

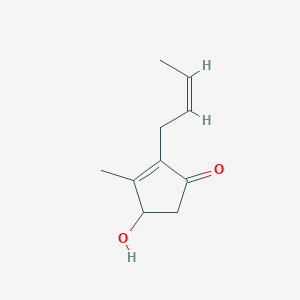

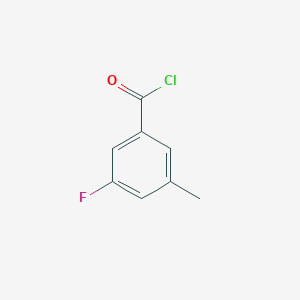

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the advantages of using 4-Bromo-7-azaindole in palladium-catalyzed cross-coupling reactions?

A1: 4-Bromo-7-azaindole serves as a versatile substrate in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. [] This compound readily reacts with various coupling partners, including amides, amines, amino acid esters, and phenols, under relatively mild conditions. [] This versatility makes it a valuable building block for synthesizing a diverse range of complex molecules, particularly those with potential biological activity.

Q2: Can you provide an example of a successful cross-coupling reaction using 4-Bromo-7-azaindole, highlighting the specific catalyst system and reaction conditions?

A2: Research demonstrates the successful C-N cross-coupling of 4-Bromo-7-azaindole with amides using a catalyst system comprising palladium(II) acetate (Pd(OAc)2) or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd2(dba)3), Xantphos ligand, and cesium carbonate (Cs2CO3) as a base in dioxane solvent. [] This reaction proceeded efficiently, highlighting the effectiveness of this specific catalyst system and reaction conditions for C-N bond formation with 4-Bromo-7-azaindole.

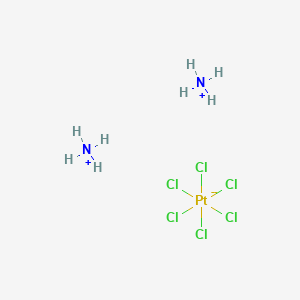

Q3: Besides its use in cross-coupling reactions, has 4-Bromo-7-azaindole been explored as a building block for other types of compounds?

A3: Yes, 4-Bromo-7-azaindole has been used as a starting material for synthesizing platinum(II) oxalato complexes. [] These complexes incorporate 7-azaindole derivatives, including 4-Bromo-7-azaindole, as co-ligands. [] This research demonstrates the potential of using 4-Bromo-7-azaindole in coordination chemistry and developing metal-based complexes with potential biological activities.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bishexadecan-1-amide](/img/structure/B105544.png)